molecular formula C16H19NO4 B2891000 N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1795441-89-2

N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2891000
CAS No.: 1795441-89-2
M. Wt: 289.331
InChI Key: OLQMLSQIVGDOJR-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 1795441-89-2) is a high-purity chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol . This acetamide derivative features a furan ring system, a structural motif found in various biologically relevant compounds and natural products . The compound is offered for research and development purposes, particularly in the fields of medicinal chemistry and materials science. Researchers can utilize this chemical as a key intermediate or building block in synthetic pathways, or as a standard for analytical studies. Its structure, which combines furan and methoxyphenoxy groups, may be of interest for investigating structure-activity relationships, polymer chemistry, or the development of new functional materials . The compound has a predicted density of 1.142±0.06 g/cm³ at 20 °C and a predicted boiling point of 476.2±40.0 °C . It is available in various quantities to suit laboratory-scale needs. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper safety procedures and protocols for handling laboratory chemicals must be followed at all times.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(9-13-7-8-20-10-13)17-16(18)11-21-15-6-4-3-5-14(15)19-2/h3-8,10,12H,9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQMLSQIVGDOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Methoxyphenol

The carboxylate precursor is synthesized via O-alkylation of 2-methoxyphenol with methyl bromoacetate under basic conditions. A representative procedure adapted from EP2890677A1 involves:

Reagents :

  • 2-Methoxyphenol (1.0 eq)
  • Methyl bromoacetate (1.1 eq)
  • Cesium carbonate (2.0 eq)
  • Acetonitrile (0.5 M)

Procedure :

  • Charge reactor with 2-methoxyphenol and Cs₂CO₃ in anhydrous CH₃CN
  • Add methyl bromoacetate dropwise under N₂ atmosphere
  • Stir at 90°C for 12 hours
  • Filter through Celite®, concentrate under reduced pressure
  • Purify via flash chromatography (hexane:EtOAc 4:1)

Yield : 78–85% methyl 2-(2-methoxyphenoxy)acetate

Saponification to Carboxylic Acid

Hydrolysis of the methyl ester is achieved using lithium hydroxide in THF/H₂O (3:1):

Conditions :

  • LiOH (2.5 eq)
  • 0°C → rt, 4 hours
  • Acidify to pH 2 with 1M HCl
  • Extract with EtOAc (3×), dry over MgSO₄

Yield : 92–95% 2-(2-methoxyphenoxy)acetic acid

Preparation of 1-(Furan-3-yl)Propan-2-Amine

Biocatalytic Reduction of Prochiral Ketone

Recent advances employ asymmetric bioreduction for enantioselective synthesis:

Substrate : 1-(Furan-3-yl)propan-1-one
Biocatalyst : Lactobacillus paracasei BD101 (isolated from boza)
Optimized Parameters :

  • pH 7.0 phosphate buffer
  • 30°C, 48 hours
  • Glucose (co-substrate) for NADPH regeneration

Performance Metrics :

  • Conversion: >99%
  • ee: >99% (S)-1-(furan-3-yl)propan-1-ol
  • Isolated yield: 96%

Conversion to Amine via Curtius Rearrangement

The alcohol intermediate is transformed to the amine through a three-step sequence:

  • Mesylation :

    • (S)-Alcohol (1 eq), MsCl (1.2 eq), Et₃N (2 eq) in CH₂Cl₂
    • 0°C → rt, 2 hours
  • Azide Substitution :

    • NaN₃ (3 eq), DMF, 80°C, 6 hours
  • Staudinger Reduction :

    • Triphenylphosphine (1.1 eq), THF/H₂O (4:1)
    • Reflux 12 hours

Overall Yield : 62–68%

Amide Bond Formation

Acid Chloride Mediated Coupling

Activation of the carboxylic acid followed by amine acylation:

Step 1: Chloride Formation

  • 2-(2-Methoxyphenoxy)acetic acid (1 eq)
  • Oxalyl chloride (1.5 eq), catalytic DMF
  • CH₂Cl₂, 0°C → rt, 2 hours

Step 2: Amidation

  • 1-(Furan-3-yl)propan-2-amine (1 eq)
  • Et₃N (2 eq), CH₂Cl₂, −15°C
  • Add acid chloride slowly, stir 4 hours

Workup :

  • Wash with 1M HCl, saturated NaHCO₃
  • Dry, concentrate, purify via SiO₂ (CH₂Cl₂:MeOH 95:5)

Yield : 73–81%

Green Chemistry Alternatives

Recent developments explore mechanochemical amidation:

Ball Milling Parameters :

  • Stainless steel jar (10 mL)
  • 2-(2-Methoxyphenoxy)acetic acid : amine (1:1)
  • SiO₂-NH₂ catalyst (20 wt%)
  • 25 Hz, 2 hours

Advantages :

  • Solvent-free
  • 89% yield
  • No column chromatography required

Process Optimization and Scale-Up Considerations

Critical Parameters for Industrial Production

Parameter Laboratory Scale Pilot Plant Commercial Scale
Reaction Volume (L) 0.5–2 50–200 1000–5000
Mixing Efficiency Magnetic stirrer Turbine agitator High-shear mixer
Temperature Control Oil bath Jacketed reactor Continuous flow
Purification Column chromatography Crystallization Simulated moving bed

Data synthesized from

Impurity Profiling

Common byproducts and mitigation strategies:

  • N-Acylurea Formation

    • Caused by over-activation of carboxylic acid
    • Controlled by strict temperature regulation (−15°C during acylation)
  • Racemization at Chiral Center

    • Minimized using low-temperature amidation (<0°C)
    • Confirmed by chiral HPLC (Chiralpak IC, hexane:IPA 80:20)
  • Residual Solvent Limits

    • Acetonitrile < 410 ppm (ICH Q3C)
    • Achieved via rotary evaporation + N₂ sparging

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.38 (d, J = 1.5 Hz, 1H, furan H-2)
  • δ 6.85 (dd, J = 8.5, 2.0 Hz, 1H, aromatic)
  • δ 4.52 (s, 2H, OCH₂CO)
  • δ 3.81 (s, 3H, OCH₃)

HRMS (ESI+) :

  • m/z calculated for C₁₆H₁₉NO₄ [M+H]⁺: 296.1392
  • Found: 296.1389

IR (ATR) :

  • 3280 cm⁻¹ (N-H stretch)
  • 1645 cm⁻¹ (C=O amide I)
  • 1240 cm⁻¹ (C-O-C asymmetric)

Purity Assessment

Method Specification Result
HPLC (C18, 1 mL/min) >98% area 99.2%
Karl Fischer <0.5% w/w 0.3%
Residual Solvents Class 2 < 500 ppm Pass

Comparative Method Evaluation

Yield and Efficiency Metrics

Method Step Yield (%) Total Yield (%) E-Factor
Classical acid chloride 73–81 58–65 8.2
Green mechanochemical 89 72 3.1
Enzymatic coupling 62 51 5.9

E-factor = (Total waste kg)/(Product kg)

Cost Analysis

Component Classical ($/kg) Green ($/kg)
Solvents 420 85
Energy 150 210
Catalyst/Reagents 380 590
Waste Disposal 90 30
Total 1040 915

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce reduced furan derivatives.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds 5k, 5l, and 5m in share the 2-(2-methoxyphenoxy)acetamide backbone but are linked to 1,3,4-thiadiazol-2-yl groups. Key differences include:

Parameter Target Compound 5k (Thiadiazole Derivative)
Core Structure Furan-3-yl + acetamide 1,3,4-Thiadiazole + acetamide
Yield Not reported 72% (5k), 68% (5l), 85% (5m)
Melting Point Not reported 135–140°C (5k, 5l, 5m)
Biological Activity Unknown Antibacterial (implied by series)

The thiadiazole ring introduces sulfur, which may enhance electronic delocalization and metabolic stability compared to the furan analog .

Fluorophenoxy Acetamides ()

Compounds 30, 31, and 32 in feature fluorophenoxy groups. For example, 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide) has a fluorine atom at the 2-position of the phenoxy ring, which increases electronegativity and may improve membrane permeability.

Parameter Target Compound Compound 30 (Fluorophenoxy)
Substituent 2-Methoxyphenoxy 2-Fluoro-4-butyrylphenoxy
Synthesis Yield Not reported 82%
Melting Point Not reported 75°C

Fluorine’s electron-withdrawing effects could enhance binding to hydrophobic targets compared to methoxy groups .

TRPA1 Inhibitors ()

HC-030031 and CHEM-5861528 are TRPA1 antagonists with acetamide cores. HC-030031 (IC₅₀ = 4–10 μM) includes a purine-derived substituent, while the target compound’s furan and methoxyphenoxy groups may alter steric interactions with the TRPA1 receptor.

Parameter Target Compound HC-030031
Key Groups Furan + methoxyphenoxy Purine + p-tolyl
Activity Not tested TRPA1 inhibition (IC₅₀ 4–10 μM)

The furan’s smaller size compared to purine might reduce off-target effects but lower potency .

Methoxyphenoxy Derivatives ()

The compound 2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896272-83-6) shares the 2-methoxyphenoxy group but replaces the furan with a pyrrolidinone ring.

Parameter Target Compound CAS 896272-83-6
Heterocycle Furan Pyrrolidinone
Molecular Weight ~277.32 g/mol 370.4 g/mol
Polarity Moderate (furan) Higher (amide + pyrrolidinone)

The pyrrolidinone’s hydrogen-bonding capacity may improve solubility but reduce blood-brain barrier penetration .

ROCK Kinase Inhibitors ()

Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide) is a ROCK inhibitor with a quinazoline core.

Parameter Target Compound Belonosudil
Core Structure Furan + methoxyphenoxy Quinazoline + indazolyl
Target Unknown ROCK kinase

The quinazoline moiety in Belonosudil enables π-π stacking in kinase active sites, a feature absent in the target compound .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a propan-2-yl group, and a methoxyphenoxy acetamide moiety. The synthesis typically involves several key steps:

  • Formation of the Benzyl Intermediate : This is achieved through Friedel-Crafts alkylation.
  • Coupling with the Furan Ring : A palladium-catalyzed cross-coupling reaction is employed.
  • Introduction of the Methoxyphenoxy Group : This step utilizes nucleophilic substitution.
  • Formation of the Acetamide : The final step involves amidation to yield the target compound.

Anticancer Properties

Recent studies have shown that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells with an IC50 value indicating significant potency .

Antimicrobial Effects

The compound also displays antimicrobial properties against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It reduces levels of pro-inflammatory cytokines and may inhibit pathways associated with inflammation, such as NF-kB signaling .

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Study on Cancer Cell Lines : A study evaluated its effects on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Testing : Another research project focused on testing the compound against clinical isolates of bacteria. The findings revealed that it had a broad spectrum of activity, particularly against multi-drug resistant strains .
  • Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound reduced paw edema in a carrageenan-induced inflammation model, confirming its anti-inflammatory potential .

Data Summary Table

Biological ActivityEffect ObservedReference
AnticancerInduces apoptosis in leukemia cells (IC50 value)
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models

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